1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride
Overview
Description
1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride is a chemical compound that belongs to the class of imidazolidine derivatives. This compound is characterized by the presence of an aminopropyl group attached to the imidazolidine ring, which is further substituted with a methyl group and three keto groups. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride typically involves the reaction of 3-methylimidazolidine-2,4,5-trione with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-methylimidazolidine-2,4,5-trione+3-aminopropylamine+HCl→1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is maintained at an optimal temperature, typically around 25-30°C, and stirred continuously to ensure complete reaction. The product is then purified through crystallization or other separation techniques to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imidazolidine derivatives with additional oxygen functionalities.
Reduction: Formation of hydroxyl-substituted imidazolidine derivatives.
Substitution: Formation of various substituted imidazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways, influencing various biochemical processes.
Comparison with Similar Compounds
(3-Aminopropyl)triethoxysilane: A similar compound with an aminopropyl group attached to a silane moiety, used in surface functionalization.
N-(3-aminopropyl)methacrylamide hydrochloride: Another compound with an aminopropyl group, used in polymer synthesis.
Uniqueness: 1-(3-Aminopropyl)-3-methylimidazolidine-2,4,5-trione hydrochloride is unique due to its imidazolidine ring structure and the presence of three keto groups, which confer distinct chemical reactivity and biological activity compared to other aminopropyl derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-aminopropyl)-3-methylimidazolidine-2,4,5-trione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-9-5(11)6(12)10(7(9)13)4-2-3-8;/h2-4,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWCYUXVFMOQBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=O)N(C1=O)CCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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